

Estradiol Hemihydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Estradiol Hemihydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol hemihydrate is the hydrated form of estradiol, the most potent naturally occurring estrogen in humans.[1] It plays a crucial role in the regulation of the estrous and menstrual female reproductive cycles.[1] As a pharmaceutical substance, it is widely used in hormone replacement therapy to treat symptoms associated with menopause, in hormonal contraception, and in the management of certain hormone-sensitive cancers.[2][3] This technical guide provides an in-depth overview of the core chemical and physical properties of **estradiol hemihydrate**, complete with experimental protocols and visual diagrams to support research and development activities.

Chemical and Physical Properties

Estradiol hemihydrate is a white to off-white crystalline powder.[4][5] The presence of a half-molecule of water per molecule of estradiol is a defining characteristic of this stable crystalline form.[6][7]

Table 1: Chemical Identifiers and Formula

| Property | Value | Source |
|------------------|--|--------------|
| IUPAC Name | bis((8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol);hydrate | [1] |
| CAS Number | 35380-71-3 | [8][9] |
| Chemical Formula | (C ₁₈ H ₂₄ O ₂) ₂ ·H ₂ O or C ₃₆ H ₅₀ O ₅ | [8] |
| Molecular Weight | 562.78 g/mol | [8] |
| Synonyms | β-Estradiol hemihydrate, Estradiol semihydrate | [10][11][12] |

Table 2: Physicochemical Properties

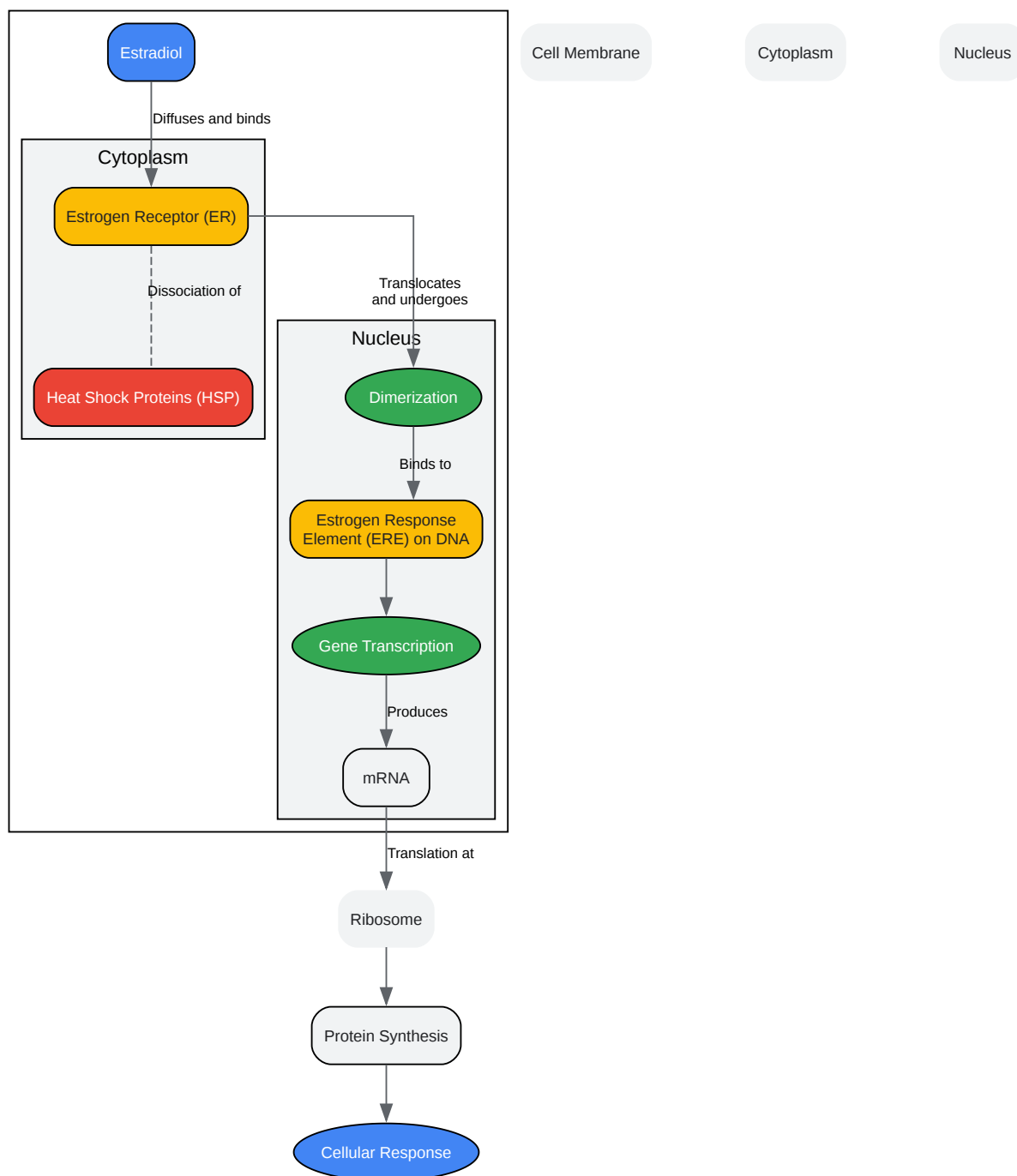
| Property | Value | Source |
|--|---|--------|
| Melting Point | ~176 °C | [8] |
| Endothermic peaks around 112 °C and 174 °C (water loss) prior to melting at 179 °C.[2] | | |
| pKa (Strongest Acidic) | 10.33 | [9] |
| logP (Octanol-Water Partition Coefficient) | 4.01 | [13] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Solubility | Practically insoluble in water. [12] Soluble in organic solvents such as ethanol, methanol, acetone, dioxane, and chloroform.[4][5][12] | |
| Density | 1.17 g/cm ³ | [5] |

Table 3: Crystallographic Data

| Property | Value | Source |
|--|--|--------|
| Crystal System | Orthorhombic | [7] |
| Space Group | P 2 21 21 | [1] |
| Unit Cell Dimensions | a = 6.54127 Å, b = 12.05549 Å, c = 19.2527 Å | [1] |
| $\alpha = 90^\circ$, $\beta = 90^\circ$, $\gamma = 90^\circ$ | [1] | |

Signaling Pathway

Estradiol exerts its effects by binding to estrogen receptors (ERs), which are primarily nuclear receptors. This interaction triggers a cascade of molecular events leading to the regulation of gene expression.



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Estradiol signaling pathway.

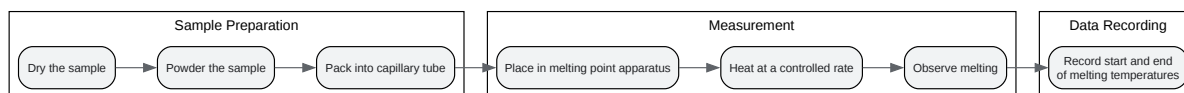
As depicted, estradiol diffuses across the cell membrane and binds to the estrogen receptor in the cytoplasm, causing the dissociation of heat shock proteins.[1] The activated receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements on the DNA.[1][14] This binding initiates the transcription of target genes, leading to the synthesis of specific proteins that mediate the physiological effects of estradiol.[1]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible data. The following sections outline methodologies for determining key physicochemical properties of **estradiol hemihydrate**.

Melting Point Determination (Capillary Method - USP <741>)

This method determines the temperature range over which the crystalline solid melts.



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Workflow for melting point determination.

Methodology:

- **Sample Preparation:** The **estradiol hemihydrate** sample is finely powdered and, if necessary, dried to remove any surface moisture.[15] A small amount of the powdered sample is then packed into a capillary tube sealed at one end.[15]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer and a viewing lens.[1]

- **Heating and Observation:** The sample is heated at a controlled rate, typically 1-2°C per minute, as it approaches the expected melting point.[\[4\]](#)
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.[\[4\]](#)[\[14\]](#)

Solubility Determination (Shake-Flask Method)

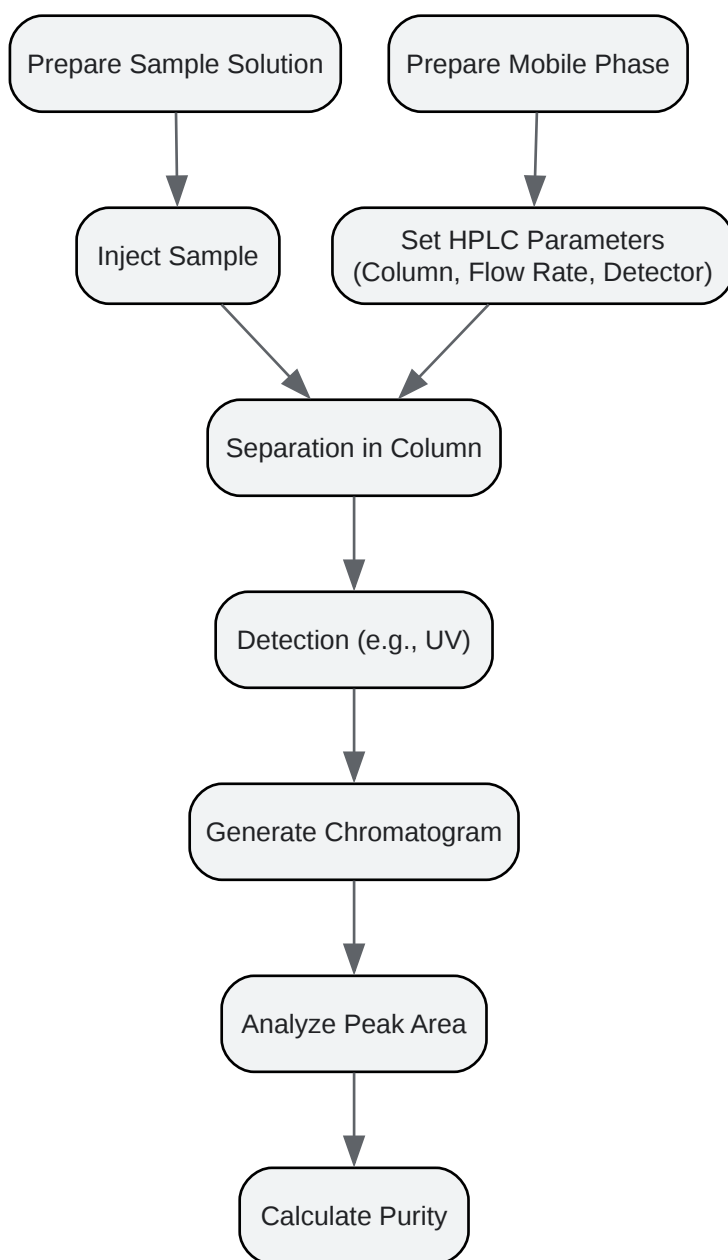
This is the gold standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

- **Preparation:** An excess amount of **estradiol hemihydrate** is added to a known volume of the solvent (e.g., water, ethanol, buffer solution) in a sealed flask.[\[9\]](#)
- **Equilibration:** The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[\[12\]](#)
- **Phase Separation:** The undissolved solid is separated from the solution by centrifugation or filtration.[\[16\]](#)
- **Quantification:** The concentration of **estradiol hemihydrate** in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[9\]](#)

Purity Determination (High-Performance Liquid Chromatography - HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture, making it ideal for assessing the purity of **estradiol hemihydrate**.



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Workflow for HPLC purity analysis.

Methodology:

- Sample and Standard Preparation: A solution of **estradiol hemihydrate** is prepared in a suitable solvent. A reference standard solution is also prepared.

- **Chromatographic System:** A typical system consists of a C18 reversed-phase column. The mobile phase could be a mixture of acetonitrile and a buffer solution.[17][18]
- **Analysis:** A small volume of the sample solution is injected into the HPLC system. The components are separated based on their affinity for the stationary and mobile phases.
- **Detection and Quantification:** A UV detector is commonly used to detect the eluting components.[18] The purity is calculated by comparing the area of the main estradiol peak to the total area of all peaks in the chromatogram.[19] Known impurities can be identified and quantified by comparing their retention times and responses to those of reference standards.[13][20]

Conclusion

This technical guide provides a foundational understanding of the key chemical and physical properties of **estradiol hemihydrate**. The tabulated data offers a quick reference for its physicochemical characteristics, while the detailed experimental protocols provide a basis for laboratory investigations. The signaling pathway and workflow diagrams serve to visually represent complex processes, aiding in comprehension and application. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical compound.

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- To cite this document: BenchChem. [Estradiol Hemihydrate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1218696#estradiol-hemihydrate-chemical-and-physical-properties]

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